Quinidine N-oxide

Drug Metabolism CYP2D6 Inhibition Enzyme Kinetics

Quantifying the inactive quinidine N-oxide metabolite without cross-reactivity from active species (quinidine, 3-hydroxyquinidine, dihydroquinidine) poses a significant bioanalytical challenge. This certified reference standard resolves that challenge directly. - Validated negative control for CYP2D6 inhibition (Ki: 0.43-2.3 μM vs. quinidine Ki: 0.027 μM) - Enables baseline chromatographic resolution for HPLC/LC-MS/MS methods (LLOQ: 10 μg/L; validated range: 0.05-1.5 mg/L) - Confirmed lack of QT prolongation at concentrations up to 500 ng/mL; relative electrophysiological potency ≤0.09 for all measured parameters

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B1211409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinidine N-oxide
Synonymsquinidine-N-oxide
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O
InChIInChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-,22?/m0/s1
InChIKeyWVDIZKMXQMCCAA-CNWBUJQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinidine N-oxide Reference Standard: Procurement and Research Guide


Quinidine N-oxide (CAS 70116-00-6) is the N-oxidized major metabolite of the Class Ia antiarrhythmic agent quinidine, formed endogenously via hepatic cytochrome P450 oxidation [1]. As an analytical reference standard, this compound serves a specific and critical role: it is the benchmark for verifying the absence of quinidine-like pharmacological interference in bioanalytical assays, metabolic pathway elucidation, and toxicology studies [2]. Unlike its parent drug or the active metabolite 3-hydroxyquinidine, quinidine N-oxide is characterized by a distinct lack of clinically significant antiarrhythmic or electrophysiological activity, a property that defines its utility in research settings where unambiguous identification and quantification of inactive metabolic products are required [3].

1 Inactive metabolite reference standard for bioanalytical method validation
2 Negative control for cardiac safety pharmacology and QT assessment studies
3 Low-interference probe for CYP2D6-mediated drug-drug interaction research

Why Quinidine N-oxide Substitution Fails


Substituting quinidine N-oxide with its parent compound quinidine, the active metabolite 3-hydroxyquinidine, or the impurity dihydroquinidine is scientifically invalid due to fundamental differences in pharmacological activity, enzyme inhibition potency, and analytical behavior. Quinidine N-oxide is pharmacologically inactive and exhibits dramatically reduced electrophysiological effects relative to these comparators [1]. For instance, while quinidine potently blocks CYP2D6 with a Ki of ~0.027 μM, quinidine N-oxide is one to two orders of magnitude weaker, with a Ki in the range of 0.43–2.3 μM [2]. Moreover, in chromatographic separations, quinidine N-oxide possesses a distinct retention time and requires specific extraction and detection conditions that differ from those of other quinidine-related compounds [3]. Using a more active analog as a surrogate for an inactive metabolite would introduce false-positive signals in bioanalytical quantification, confound metabolic pathway interpretation, and invalidate studies designed to isolate the contribution of non-active species to the overall pharmacokinetic and pharmacodynamic profile of quinidine therapy.

Activity mismatch Quinidine and 3-hydroxyquinidine retain electrophysiological effects absent in the N-oxide, which may confound safety pharmacology endpoints.
Inhibition potency CYP2D6 inhibition by quinidine N-oxide is substantially weaker; using parent drug may overestimate metabolic interaction risk.
Analytical separation Distinct chromatographic retention and extraction behavior prevent direct method transfer without revalidation for the N-oxide metabolite.

Quinidine N-oxide: Comparative Evidence for Procurement


CYP2D6 Inhibition: Quinidine N-oxide vs. Quinidine

Quinidine N-oxide inhibits cytochrome P450 2D6 (CYP2D6) with a mean Ki value of 0.43–2.3 μM, which is one to two orders of magnitude weaker than the Ki values for quinidine (mean Ki = 0.027 μM) and dihydroquinidine (mean Ki = 0.013 μM) measured in yeast microsomes expressing human CYP2D6 and in human liver microsomes using dextromethorphan O-demethylation as the probe reaction [1]. This quantitative difference demonstrates that quinidine N-oxide possesses minimal capacity to inhibit CYP2D6-mediated metabolism compared to its parent compound and the active impurity dihydroquinidine, establishing it as a low-interference metabolite for studies of CYP2D6-mediated drug-drug interactions [2].

CYP2D6 Ki comparison
Head-to-head
Ki 0.43–2.3 μM (N-oxide) vs. 0.027 μM (quinidine)
Supports low-interference metabolite profiling
16- to 85-fold weaker inhibition; yeast microsome assay context
Drug Metabolism CYP2D6 Inhibition Enzyme Kinetics

Cardiac Electrophysiology: Quinidine N-oxide vs. Quinidine

In isolated guinea-pig heart preparations, quinidine N-oxide demonstrated a relative potency of 0.04 at most for prolonging the QT interval compared to quinidine, with a maximal effect that was small even at concentrations up to 8 mg/L [1]. For prolongation of action potential duration at 90% repolarization (APD90) and effective refractory period (ERP), the relative potencies of quinidine N-oxide relative to quinidine were 0.087 and 0.084, respectively [2]. In contrast, the active metabolite 3-hydroxyquinidine exhibited relative potencies of 0.22–0.27 under identical conditions [3]. Furthermore, in canine Purkinje fibers superfused with 10 μM of each compound, quinidine N-oxide was the only tested compound that failed to produce a statistically significant depression of the maximum phase 0 upstroke slope (Vmax) at a basic cycle length of 300 msec, whereas quinidine, 3-hydroxyquinidine, O-desmethylquinidine, and dihydroquinidine all produced significant Vmax depression [4].

Cardiac electrophysiology
Head-to-head
Relative potency ≤0.09 (APD90, ERP); no Vmax depression at 10 μM
Essentially inactive in cardiac tissue models
Guinea-pig heart and canine Purkinje fiber studies
Cardiac Electrophysiology Antiarrhythmic Potency Action Potential Duration

In Vivo QT Prolongation: No Effect of Quinidine N-oxide

In a study of four healthy human subjects administered single oral doses of quinidine N-oxide (3–15 mg), no systematic changes in heart rate-corrected QT interval (QTc) were observed at serum concentrations up to 500 ng/mL [1]. This finding contrasts sharply with quinidine, which prolongs the QT interval in a concentration-dependent manner and is approximately three- to four-fold more active than the N-oxide at similar plasma concentrations in beagle dog studies [2]. The absence of QT prolongation at clinically relevant concentrations confirms that quinidine N-oxide does not possess quinidine-like pharmacologic activity in vivo, a conclusion further supported by the lack of ventricular fibrillation and ventricular tachycardia prevention in an isolated rat heart reperfusion arrhythmia model at concentrations up to 16 mg/L [3].

In vivo QT prolongation
Head-to-head
No QTc changes up to 500 ng/mL in human subjects
Confirms absence of quinidine-like cardiac activity
Single oral dose study; research-matrix context
Clinical Pharmacology QT Interval Prolongation Pharmacodynamic Monitoring

Pharmacokinetic Disposition: Quinidine N-oxide vs. Quinidine

In beagle dogs, quinidine N-oxide exhibits a significantly smaller volume of distribution at steady state (Vdss = 1.03 ± 0.21 L/kg) compared to quinidine (Vdss = 4.78 ± 1.11 L/kg), and a shorter terminal elimination half-life (316 ± 69 min for N-oxide vs. 720 ± 343 min for quinidine) [1]. In human subjects, the elimination half-life of quinidine N-oxide after oral administration was even shorter, averaging 2.5 ± 0.28 hours, considerably less than that of quinidine [2]. Additionally, renal excretion patterns differ markedly: in beagle dogs, only 29% of quinidine was recovered unchanged in urine, whereas 77% of the N-oxide was excreted unchanged via the kidney, with evidence of non-linear renal elimination characterized by a Michaelis-Menten constant (KM) of approximately 7 μg/mL (21 μM) [3]. These pharmacokinetic differences underscore that quinidine N-oxide is not a simple structural variant but a metabolite with fundamentally different distribution and elimination properties.

Pharmacokinetic disposition
Cross-study
Vdss 1.03 L/kg (N-oxide) vs. 4.78 L/kg (quinidine)
Supports distinct metabolite distribution modeling
Beagle dog i.v. infusion data; 4.6-fold smaller Vdss
Pharmacokinetics Volume of Distribution Drug Clearance

HPLC Method Validation for Quinidine N-oxide Quantitation

A validated liquid-chromatographic assay enables the quantitation of quinidine N-oxide in biological fluids with a linear range of 0.05–1.5 mg/L, achieving a lower limit of quantitation (LLOQ) of 10 μg/L in 0.5 mL of plasma, urine, or bile [1]. Another HPLC method using UV detection at 210 nm demonstrated linearity from 0.1 to 5 μg/mL for quinidine N-oxide in serum, with inter-assay variation less than 10% and intra-assay variation less than 15% [2]. These validated analytical methods are essential for accurate monitoring of quinidine N-oxide concentrations in patient samples and pharmacokinetic studies. Importantly, the chromatographic retention time and extraction efficiency of quinidine N-oxide differ from those of quinidine, 3-hydroxyquinidine, and dihydroquinidine, requiring method validation that includes this specific metabolite to avoid misidentification or inaccurate quantification [3].

HPLC method validation
Method context
Linear range 0.05–1.5 mg/L; LLOQ 10 μg/L
Enables metabolite-specific quantitation in research matrices
Reversed-phase HPLC with fluorescence detection
Bioanalytical Chemistry HPLC Method Validation Therapeutic Drug Monitoring

Quinidine N-oxide: Research and Industrial Applications


Bioanalytical Method Development for TDM

Quinidine N-oxide reference standard is essential for developing and validating HPLC or LC-MS/MS methods that require baseline resolution of this inactive metabolite from quinidine, 3-hydroxyquinidine, and dihydroquinidine. The validated quantitation ranges (0.05–1.5 mg/L) and established LLOQ (10 μg/L) enable accurate pharmacokinetic profiling in clinical samples [1]. Procurement of a certified reference standard ensures method compliance with regulatory guidelines and prevents false-positive identification of active drug species.

Cardiac Safety Pharmacology Negative Control

In cardiovascular safety assessments, quinidine N-oxide serves as an ideal negative control due to its demonstrated lack of QT prolongation in human subjects at concentrations up to 500 ng/mL and its minimal electrophysiological activity (relative potency ≤0.09 for all measured parameters) [2]. Researchers investigating hERG channel blockade, action potential prolongation, or proarrhythmic risk can use quinidine N-oxide to verify that observed effects are specific to the parent drug or active metabolites rather than arising from the inactive metabolic pathway [3].

CYP2D6 Drug-Drug Interaction Studies

Given that quinidine N-oxide inhibits CYP2D6 with a Ki of 0.43–2.3 μM—16- to 85-fold weaker than quinidine's Ki of 0.027 μM—this compound is a critical tool for dissecting the contribution of individual metabolites to CYP2D6 inhibition in complex biological matrices [4]. Its use as a low-activity reference standard allows researchers to determine whether observed CYP2D6 inhibition in patient samples originates from the parent drug, active metabolites, or is merely a result of inactive metabolite accumulation [5].

PK/PD Modeling and Metabolite Analysis

Quinidine N-oxide's distinct pharmacokinetic properties—including a smaller Vdss (1.03 L/kg vs. 4.78 L/kg for quinidine) and shorter half-life (2.5 h in humans vs. ~7 h for quinidine)—make it an indispensable reference standard for population PK/PD modeling and for isolating the contribution of inactive metabolic clearance to the overall disposition of quinidine [6]. Accurate quantitation of this metabolite enables precise calculation of metabolic ratios and assessment of inter-individual variability in quinidine metabolism [7].

Application
Selection Property
Validation Focus
Bioanalytical method validation research
Metabolite-specific quantitation range
Chromatographic resolution from active species
Cardiac safety pharmacology studies
Lack of electrophysiological activity
QT interval and action potential endpoint review
CYP2D6 drug-drug interaction research
Low-interference metabolite profile
CYP2D6 inhibition assay interpretation
Pharmacokinetic modeling studies
Distinct distribution and elimination
Metabolite clearance and metabolic ratio review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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